3-methyl-4-phenylbut-3-enoic acid

Description

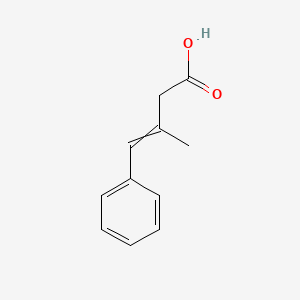

3-Methyl-4-phenylbut-3-enoic acid is an α,β-unsaturated carboxylic acid characterized by a conjugated double bond at the 3-position, a phenyl group at the 4-position, and a methyl substituent at the 3-position. This substitution introduces steric and electronic effects that differentiate it from analogs. The compound’s α,β-unsaturated system and carboxylic acid group make it reactive in conjugate addition and polymerization reactions, while the phenyl and methyl groups influence solubility and stability.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-methyl-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |

InChI Key |

NGJLFMBOFBKYHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Systems

In acidic conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), protonation of the carbonyl oxygen in benzaldehyde enhances its electrophilicity, enabling nucleophilic attack by the enolate of 2-butanone. Subsequent dehydration generates the conjugated enoic acid (Figure 1).

Optimized Conditions

Industrial Scalability Challenges

Large-scale implementations face issues with exothermicity and byproduct formation. Patent CN101391948B addresses this by employing continuous feeding of reactants and in situ removal of water via azeotropic distillation.

Oxidation of 3-Methyl-4-Phenylbut-3-Enol Derivatives

Alternative routes involve oxidizing allylic alcohols or aldehydes to the target carboxylic acid. For instance, 3-methyl-4-phenylbut-3-enal undergoes catalytic oxidation using Mn(OAc)<sub>2</sub> or CuBr under aerobic conditions.

Catalytic Oxidation of 3-Methyl-4-Phenylbut-3-Enal

Representative Protocol

Comparative Analysis of Oxidants

| Oxidant | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| O<sub>2</sub> | Mn(OAc)<sub>2</sub> | 8 | 84.8 |

| Air | CuBr | 24 | 82.0 |

| H<sub>2</sub>O<sub>2</sub> | None | 48 | <50 |

Data adapted from patent CN101391948B.

Claisen-Schmidt Condensation with Functionalized Esters

A less conventional route involves Claisen-Schmidt condensation between acetophenone and dimethyl oxalate, followed by hydrolysis (Scheme 1).

Stepwise Synthesis

-

Condensation: Acetophenone reacts with dimethyl oxalate in dimethoxyethane (DME) using NaH as a base.

-

Hydrolysis: The intermediate methyl ester is hydrolyzed with aqueous HCl to yield the carboxylic acid.

Key Parameters

Advanced Catalytic Methods

Rhodium-Catalyzed Hydroalkylation

Recent advancements employ rhodium complexes for stereoselective synthesis. For example, (CDC)-Rh(I)styrene-BArF<sub>4</sub> catalyzes the hydroalkylation of dienes with oxazolones, yielding enantiomerically enriched intermediates that are oxidized to the target acid.

Conditions

Enzymatic Approaches

Though underexplored, lipase-catalyzed kinetic resolution of racemic esters offers potential for enantioselective synthesis. Preliminary studies report 45–60% ee using Candida antarctica lipase B.

Industrial Production and Process Optimization

Continuous Flow Systems

Patent US4585594A highlights continuous flow reactors for large-scale production, achieving 90% conversion with:

Byproduct Management

Common byproducts like 4-phenyl-2-butenoic acid are minimized via:

-

Temperature Control: Maintaining <120°C to prevent retro-aldol reactions

-

Selective Crystallization: Isolation using hexane/EtOAc mixtures

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Aldol Condensation | 75–84 | 95–98 | 120–150 | High |

| Catalytic Oxidation | 82–87 | 97–99 | 200–220 | Moderate |

| Claisen-Schmidt | 67 | 90–92 | 180–200 | Low |

| Rh-Catalyzed | 66 | 99+ | 500–600 | R&D Only |

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-phenylbut-3-enoic acid undergoes several types of chemical reactions, including:

Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Using reducing agents such as lithium aluminum hydride, this compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halides or hydroxides.

Scientific Research Applications

3-methyl-4-phenylbut-3-enoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-methyl-4-phenylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. It is known to act as a covalent binder, targeting cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved include:

Covalent Binding: Formation of covalent bonds with cysteine residues.

Enzyme Modulation: Alteration of enzyme activity through covalent modification.

Signal Transduction: Impact on cellular signaling pathways through protein modification.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

4-Phenylbut-3-enoic Acid (CAS: 1821-12-1)

- Structure : Lacks the 3-methyl group present in the target compound.

- Its synthesis involves condensation with malonic acid and diethylamine .

- Applications : Used in organic synthesis as a precursor for unsaturated polyesters .

(3E)-4-(4-Fluorophenyl)but-3-enoic Acid (CAS: 127404-66-4)

- Structure : Features a fluorine atom at the para position of the phenyl ring.

- Key Differences: The electron-withdrawing fluorine increases acidity (pKa ~3.5–4.0) compared to non-fluorinated analogs. Molecular weight: 180.18 g/mol .

- Applications : Fluorinated aromatic acids are common in pharmaceuticals due to enhanced metabolic stability.

3-(4-Fluorophenyl)-2-Methylbut-2-enoic Acid (CAS: 61712-14-9)

- Structure : Methyl group at position 2 and fluorine at para position.

- Molecular weight: 194.20 g/mol .

Functional Group Modifications

2-Oxo-4-Phenylbut-3-enoic Acid

- Structure : Contains a ketone group at position 2.

- Key Differences: The oxo group enhances electrophilicity, making it reactive in nucleophilic additions (e.g., with amines or Grignard reagents). This contrasts with 3-methyl-4-phenylbut-3-enoic acid, where the carboxylic acid dominates reactivity .

Propenoic Acid 3-(4-Methoxyphenyl)-3-Methylbutyl Ester

Positional Isomerism and Steric Effects

4-(2-Methoxyphenyl)-2-Oxobut-3-enoic Acid

- Structure : Methoxy group at the ortho position of the phenyl ring.

- Molecular weight: 206.20 g/mol .

(Z)-4-(4-Acetylphenylamino)-3-Methyl-4-Oxobut-2-enoic Acid

- Structure: Features an acetylphenylamino group and oxo functionality.

- Key Differences: The acetyl and amino groups enable hydrogen bonding, increasing solubility in polar solvents. Molecular weight: 247.25 g/mol .

Data Table: Key Properties of Compared Compounds

*Theoretical values based on structural analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methyl-4-phenylbut-3-enoic acid, and how can reaction conditions be optimized?

- Answer: A typical synthesis involves Claisen-Schmidt condensation of methyl ketones with aromatic aldehydes, followed by oxidation of the α,β-unsaturated ketone intermediate to the carboxylic acid. For example:

Condensation: React 3-methylbutan-2-one with benzaldehyde under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone.

Oxidation: Use Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions to oxidize the ketone to the carboxylic acid.

- Optimization: Adjust stoichiometry (1:1.2 ketone:aldehyde ratio), temperature (60–80°C), and catalyst (e.g., piperidine for improved yield). Monitor purity via TLC or HPLC .

Q. How can the purity and stereochemistry of this compound be validated experimentally?

- Answer:

- Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities <0.5%.

- Stereochemistry: Confirm the (E)-configuration via ¹H-NMR (coupling constant J = 15–16 Hz for trans-vinylic protons) and compare with computational models (e.g., DFT calculations) .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Answer:

- Antimicrobial: Broth microdilution assays (MIC determination against S. aureus and E. coli).

- Anti-inflammatory: Inhibition of COX-2 enzyme activity (ELISA-based assays).

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral drug development?

- Answer: Employ asymmetric catalysis:

- Chiral ligands: Use (R)-BINAP or Jacobsen’s catalyst for enantioselective aldol reactions.

- Dynamic kinetic resolution: Optimize reaction conditions (e.g., Rh-catalyzed hydrogenation) to favor a single enantiomer (>90% ee). Validate via chiral HPLC (Chiralpak AD-H column) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?

- Answer:

- Molecular docking: Simulate binding to target proteins (e.g., COX-2 or PPAR-γ) using AutoDock Vina.

- QSAR models: Train regression models (e.g., Random Forest) with descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from cytotoxicity assays .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Answer: Investigate pharmacokinetic factors:

- Metabolic stability: Use liver microsome assays to assess oxidation by CYP450 enzymes.

- Solubility: Improve bioavailability via prodrug strategies (e.g., esterification of the carboxylic acid group).

- Toxicity: Conduct zebrafish embryo assays to evaluate developmental toxicity .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Answer:

- Byproduct formation: Optimize reaction time and temperature to minimize dimerization of intermediates.

- Purification: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost-effective large-scale purification.

- Safety: Implement flow chemistry to control exothermic reactions (e.g., oxidation steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.